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molecular formula C5H10N2O3 B8386093 5-Oxo-5-hydrazinopentanoic acid

5-Oxo-5-hydrazinopentanoic acid

Cat. No. B8386093
M. Wt: 146.14 g/mol
InChI Key: CSEAKGXTWOWTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315542B2

Procedure details

Referring to FIG. 44, 5-hydrazinyl-5-oxopentanoic acid (2, 0.600 g, 4.14 mmol), (S)-4-methyl-N—((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide (1.97 g, 2.74 mmol) and TFA (100 μl) in methanol (20 ml) were stirred at room temperature for 5 days. The mixture was evaporated and the residue purified by prep HPLC (C18 column, acetonitrile/water) to give product as an oil; (601 mg, 29%).
Name
5-hydrazinyl-5-oxopentanoic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.N[C@@H:3]([CH2:22]CC1C=CC=CC=1)[C:4]([NH:6][C@@H](CC(C)C)C(OCC1C=CC=CC=1)=O)=[O:5].CC(C)C[C@H](NC(=O)[C@@H](NC(=O)CN1CCOCC1)CCC1C=CC=CC=1)C([NH:36][C@@H](CC1C=CC=CC=1)C(N[C@@H](CC(C)C)C([C@@]1(C)CO1)=O)=O)=O.[C:82]([OH:88])([C:84](F)(F)F)=[O:83]>CO>[NH:6]([C:4](=[O:5])[CH2:3][CH2:22][CH2:84][C:82]([OH:88])=[O:83])[NH2:36] |f:0.1|

Inputs

Step One
Name
5-hydrazinyl-5-oxopentanoic acid
Quantity
0.6 g
Type
reactant
Smiles
Cl.N[C@H](C(=O)N[C@H](C(=O)OCC1=CC=CC=C1)CC(C)C)CCC1=CC=CC=C1
Step Two
Name
Quantity
1.97 g
Type
reactant
Smiles
CC(C[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)[C@@]1(OC1)C)CC(C)C)CC1=CC=CC=C1)NC([C@H](CCC1=CC=CC=C1)NC(CN1CCOCC1)=O)=O)C
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by prep HPLC (C18 column, acetonitrile/water)
CUSTOM
Type
CUSTOM
Details
to give product as an oil

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
N(N)C(CCCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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